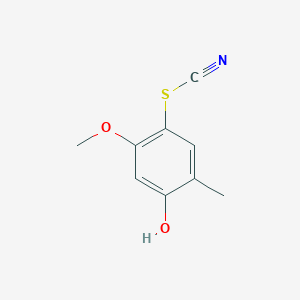

5-Methoxy-2-methyl-4-thiocyanato-phenol

Description

5-Methoxy-2-methyl-4-thiocyanato-phenol is a substituted phenol derivative featuring a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 2, and a thiocyanato (-SCN) group at position 3. This compound combines electron-donating (methoxy, methyl) and pseudohalide (thiocyanato) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C9H9NO2S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

(4-hydroxy-2-methoxy-5-methylphenyl) thiocyanate |

InChI |

InChI=1S/C9H9NO2S/c1-6-3-9(13-5-10)8(12-2)4-7(6)11/h3-4,11H,1-2H3 |

InChI Key |

YRXGIYXRCPNLQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)OC)SC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thiocyanato-Containing Compounds

Thiocyanato groups are prevalent in heterocyclic and aromatic systems. Key comparisons include:

Compound 7f (5-Acetyl-3-phenyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole)

- Substituents: Thiocyanato is absent, but a thiazolidinone ring and acetyl group dominate.

- IR Data: Strong CO stretches at 1661 cm⁻¹ (acetyl) and 1629 cm⁻¹ (thiazolinone) .

- Thermal Stability : High melting point (250–252°C) due to extended conjugation and hydrogen bonding.

5-Methoxy-2-methyl-4-thiocyanato-phenol

Isocyanato vs. Thiocyanato Phenols

lists Phenol,5-isocyanato-2-methyl- (CAS 221344-14-5), an isocyanato analog of the target compound.

| Property | 5-Methoxy-2-methyl-4-thiocyanato-phenol | 5-Isocyanato-2-methyl-phenol |

|---|---|---|

| Substituents | -SCN (position 4), -OCH₃ (5), -CH₃ (2) | -NCO (position 5), -CH₃ (2) |

| Reactivity | Thiocyanato: less reactive, pseudohalide | Isocyanato: highly reactive, electrophilic |

| Applications | Potential as a ligand or intermediate | Likely used in polymer synthesis |

| Thermal Stability | Moderate (predicted) | Likely lower due to reactive -NCO |

The thiocyanato group’s lower electrophilicity reduces its reactivity toward nucleophiles compared to isocyanato derivatives, making it more stable under ambient conditions .

Methoxy-Substituted Phenols

highlights 3-Methoxyphenyl isocyanate and 4-Methoxyphenylhydrazine hydrochloride , emphasizing positional effects of methoxy groups:

| Compound | Methoxy Position | Key Functional Group |

|---|---|---|

| 5-Methoxy-2-methyl-4-thiocyanato-phenol | 5 | -SCN |

| 3-Methoxyphenyl isocyanate | 3 | -NCO |

| 4-Methoxyphenylhydrazine HCl | 4 | -NHNH₂ |

- Electronic Effects : The methoxy group at position 5 in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution at positions 2 and 4.

- Solubility: Methoxy groups enhance solubility in polar solvents compared to non-substituted phenols .

Spectral and Analytical Comparisons

NMR and IR Spectroscopy

- ¹H NMR :

- ¹³C NMR :

- IR :

Elemental Analysis

Comparisons with thiocyanato-containing compounds (e.g., 7j, C₂₈H₁₈N₄O₂S₃) suggest the target’s sulfur and nitrogen content would align with its molecular formula (C₉H₉NO₂S).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.